molecular formula C21H24FN5O2 B12245027 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12245027
M. Wt: 397.4 g/mol
InChI Key: ZPRNTRARDOWWCP-UHFFFAOYSA-N
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Description

3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Piperidine Moiety: The piperidine ring is often prepared via hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyrazole and piperidine moieties are coupled using a carbonylation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with suitable solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole moieties.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorine atom on the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and pyrazole moieties.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted quinazolinone derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-chloro-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure with a chlorine atom instead of fluorine.

    3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-bromo-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain molecular targets, making it a compound of particular interest in medicinal chemistry.

Properties

Molecular Formula

C21H24FN5O2

Molecular Weight

397.4 g/mol

IUPAC Name

3-[[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one

InChI

InChI=1S/C21H24FN5O2/c1-13-10-19(25(3)24-13)21(29)26-8-6-15(7-9-26)12-27-14(2)23-18-11-16(22)4-5-17(18)20(27)28/h4-5,10-11,15H,6-9,12H2,1-3H3

InChI Key

ZPRNTRARDOWWCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C)C

Origin of Product

United States

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